1,1,2,2-四甲基二硅烷

描述

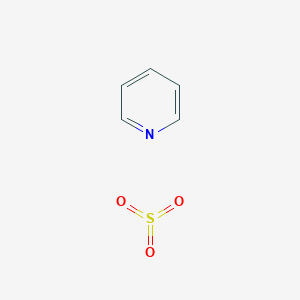

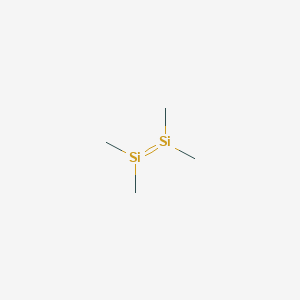

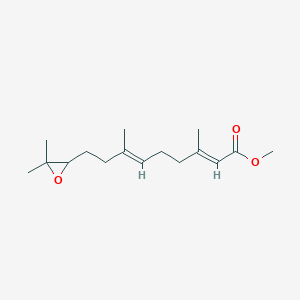

1,1,2,2-Tetramethyldisilane is a compound that has been the subject of various studies due to its interesting molecular structure and reactivity. It serves as a fundamental building block in organosilicon chemistry and has been explored for its potential in synthesizing more complex silicon-containing structures and for its unique behavior in chemical reactions.

Synthesis Analysis

The synthesis of 1,1,2,2-tetramethyldisilane derivatives has been achieved through different methods. For instance, the synthesis of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane was accomplished by reacting 1,2-dilithiocarborane with dichlorotetramethyldisilane . Another synthesis approach involved the reaction of 1,4-dilithiotetraphenylbutadiene with 1,2-dichlorotetramethyldisilane to produce a tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene . These methods highlight the versatility of 1,1,2,2-tetramethyldisilane in forming various organosilicon compounds.

Molecular Structure Analysis

The molecular structure of 1,1,2,2-tetramethyldisilane and its derivatives has been extensively studied. Gas-phase electron diffraction, supported by ab initio calculations, Raman spectroscopy, and X-ray crystallography, has revealed unusual structural motifs due to steric crowding in disilanes . For example, the gas-phase structure of 1,1,2,2-tetra-tert-butyldisilane was found to be almost anticlinal, deviating significantly from the expected tetrahedral angle around the silicon atoms . This indicates a high degree of flexibility around the silicon centers, which is crucial for understanding the reactivity of such compounds.

Chemical Reactions Analysis

1,1,2,2-Tetramethyldisilane undergoes various chemical reactions that have been the subject of research. For example, its reaction with ethanol leads to the cleavage of a Si-C bond rather than a Si-Si bond, which is in contrast to its organic analogues . The compound also reacts with oxygen, leading to the insertion of an oxygen atom into the Si-Si bond . Additionally, it has been used as a radical reagent in reactions such as reduction of alkyl bromides, addition to olefins, and alkylation onto heteroaromatic bases . These studies demonstrate the compound's diverse reactivity, which is influenced by its molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,2,2-tetramethyldisilane and its derivatives have been characterized through various techniques. For instance, 1,2-dihydroxy-tetramethyldisilane was synthesized and found to be water-soluble, with a high tendency to condense, forming a two-dimensional network by H-bonding in its crystal form . The thermal decomposition of 1,1,2,2-tetramethyldisilane has been studied using vacuum ultraviolet photoionization mass spectrometry, revealing primary reaction products and proposing a comprehensive pyrolysis mechanism . These properties are essential for understanding the behavior of 1,1,2,2-tetramethyldisilane in various environments and for its potential applications in materials science and synthetic chemistry.

科学研究应用

1. 不同相中的构象行为

已经研究了1,1,2,2-四甲基二硅烷衍生物的分子结构在不同相中的情况,揭示了独特的构象变化。在一项具体研究中,1,2-双(三氟甲基)-1,1,2,2-四甲基二硅烷在固态和气态中仅表现出一种构象,而在液态中存在三种构象。通过光谱和衍射技术进行了对这种行为的分析,计算方法提供了关于这些依赖于相的构象的见解 (Masters et al., 2015)。

2. 热分解分析

通过闪烁热解法探索了1,1,2,2-四甲基二硅烷的热分解过程,随后进行了分子束取样和真空紫外光电离质谱分析。该研究确定了主要反应产物,并提出了全面的热解机理,有助于理解该化合物的热稳定性和分解途径 (Shao, Tian, & Zhang, 2022)。

3. 催化硅烷化反应

1,1,2,2-四甲基二硅烷已被用于钯催化的硅烷化反应,导致芳基二甲基硅醇的功能化产生。该过程涉及将1,2-二乙氧基-1,1,2,2-四甲基二硅烷插入芳基溴化物,展示了该化合物在促进催化反应和产生有价值的化学中间体方面的作用 (Denmark & Kallemeyn, 2003)。

安全和危害

1,1,2,2-Tetramethyldisilane is classified as a flammable liquid (Category 2), H225 . It is advised to avoid breathing its vapors and to ensure adequate ventilation when handling it . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

属性

IUPAC Name |

dimethylsilylidene(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si2/c1-5(2)6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUAUBOPWUPBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](=[Si](C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883591 | |

| Record name | Disilane, 1,1,2,2-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetramethyldisilane | |

CAS RN |

814-98-2 | |

| Record name | Disilane, 1,1,2,2-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,1,2,2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disilane, 1,1,2,2-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetramethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)

![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)